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molecular formula C13H8BrNO B8380384 Bromo-phenanthridinone

Bromo-phenanthridinone

Cat. No. B8380384
M. Wt: 274.11 g/mol
InChI Key: INAOGURQQHSBBE-UHFFFAOYSA-N
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Patent
US08889864B2

Procedure details

99.8 g (511 mmol) phenanthridinone was added to a 3 L multi-neck flask equipped with a stir arm and condenser. 1.2 L glacial acetic acid was added and the mixture was allowed to stir at 150 rpm and heated to reflux. 90 g (562 mmol) Br2 suspended in 100 ml acetic acid was added to the refluxing solution dropwise over a period of 3 hours. After addition, the mixture was assayed and revealed to be ˜80% complete. Based on this assay, an additional 20 g of Br2 (in 30 mL acetic acid) was added dropwise to the mixture at reflux. After this addition, the assay was >90% complete. A final 20 g Br2 (in 30 mL acetic acid) was added dropwise and the mixture allowed to stir for 1 hour after addition. The final assay was >97%. The mixture was cooled and 1 L of water was added and the mixture filtered. The wet solids were then stirred in aqueous sodium thiosulfate to destroy residual bromine and refiltered. These solids were rinsed with H2O and allowed to dry in vacuo to remove residual water. The solids were then recrystallized from nitrobenzene (>2 liters) and collected on a funnel to give 128 g 2-bromophenanthridinone (90.8% yield).
Name
phenanthridinone
Quantity
99.8 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
1.2 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:15])[C:14]2[C:5](=[N:6][CH:7]=[C:8]3[C:13]=2[CH:12]=[CH:11][CH:10]=[CH:9]3)[CH:4]=[CH:3][CH2:2]1.[Br:16]Br.O>C(O)(=O)C>[Br:16][CH:2]1[CH:3]=[CH:4][C:5]2[C:14](=[C:13]3[C:8](=[CH:7][N:6]=2)[CH:9]=[CH:10][CH:11]=[CH:12]3)[C:1]1=[O:15]

Inputs

Step One
Name
phenanthridinone
Quantity
99.8 g
Type
reactant
Smiles
C1(CC=CC2=NC=C3C=CC=CC3=C12)=O
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
to stir at 150 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stir arm and condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
ADDITION
Type
ADDITION
Details
was added to the refluxing solution dropwise over a period of 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
After this addition
STIRRING
Type
STIRRING
Details
to stir for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
after addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the mixture filtered
STIRRING
Type
STIRRING
Details
The wet solids were then stirred in aqueous sodium thiosulfate
CUSTOM
Type
CUSTOM
Details
to destroy residual bromine
WASH
Type
WASH
Details
These solids were rinsed with H2O
CUSTOM
Type
CUSTOM
Details
to dry in vacuo
CUSTOM
Type
CUSTOM
Details
to remove residual water
CUSTOM
Type
CUSTOM
Details
The solids were then recrystallized from nitrobenzene (>2 liters)
CUSTOM
Type
CUSTOM
Details
collected on a funnel

Outcomes

Product
Name
Type
product
Smiles
BrC1C(C2=C3C=CC=CC3=CN=C2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 128 g
YIELD: PERCENTYIELD 90.8%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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